2,3-Difluoro-5-methylbenzyl chloride
Description
Properties
CAS No. |
1803826-74-5 |
|---|---|
Molecular Formula |
C8H7ClF2 |
Molecular Weight |
176.59 g/mol |
IUPAC Name |
1-(chloromethyl)-2,3-difluoro-5-methylbenzene |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-6(4-9)8(11)7(10)3-5/h2-3H,4H2,1H3 |
InChI Key |
OSFXCGFDKYAQNE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)F)F)CCl |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 2,3-difluoro-5-methylbenzoyl chloride is compared to two analogous benzoyl chlorides:
3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9)
2,3,4-Trichloro-5-fluorobenzoyl chloride (CAS 115549-05-8)
Structural and Molecular Comparisons
*Note: Exact molecular formulas for the analogs are inferred from their substituents.
Key Observations:
- Substituent Effects: The methyl group in 2,3-difluoro-5-methylbenzoyl chloride is electron-donating, which may reduce electrophilicity at the carbonyl carbon compared to analogs with electron-withdrawing groups (e.g., -CF₃ or multiple -Cl) . Chlorine and trifluoromethyl groups in the analogs increase reactivity toward nucleophiles due to stronger electron-withdrawing effects .
Preparation Methods
Step-by-step Process:
Catalytic Cyclization:
Trichlorobenzaldehyde reacts with vinyl cyanide in the presence of a copper catalyst (cuprous chloride) and a suitable solvent (e.g., acetonitrile, ethylene dichloride, tetracol phenixin). The reaction is conducted at elevated temperatures (160–200°C) for 2–4 hours, leading to the formation of chlorinated pyridine intermediates, such as 2,3,5-trichloropyridine.Fluorination:
The chlorinated pyridine intermediate undergoes fluorination using potassium monofluoride (KF) in a polar aprotic solvent like DMSO, DMF, or N-Methyl pyrrolidone. The reaction is performed at 120–180°C for approximately 9–10 hours under high vacuum conditions to replace chlorine atoms with fluorine, yielding 2,3-difluoro-5-chloropyridine.
Notes:
- The molar ratio of starting materials is critical for optimizing yield; typically, trichlorobenzaldehyde to vinyl cyanide is maintained at 1:0.3–0.5.
- Reaction conditions such as temperature, solvent choice, and reaction time are crucial for selectivity and yield.
Chlorination of Methyl-Substituted Benzene Derivatives
An alternative method involves chlorination of methyl-substituted benzene derivatives followed by selective halogenation and fluorination:
Stepwise Process:
Preparation of methylbenzene derivatives:
Starting from toluene or methylbenzene, selective chlorination is performed using reagents such as chlorine gas in the presence of a catalyst or radical initiator, to obtain methyl- or chloromethylbenzene derivatives.Selective Halogenation:
Directed ortho- and para-halogenation techniques are used to introduce chlorine atoms at specific positions on the aromatic ring, often employing reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.Fluorination:
The chlorinated methylbenzene derivatives are then subjected to fluorination using reagents such as potassium monofluoride or other fluorinating agents, often under high temperature and pressure, to replace chlorine with fluorine at desired positions.
Research Findings:
- The use of thionyl chloride for converting methylbenzoic acids to benzoyl chlorides has been documented, which can serve as intermediates in further halogenation steps.
- The process's efficiency hinges on controlling regioselectivity during halogenation and fluorination steps.
Preparation of Benzyl Chloride Derivatives
The synthesis can also involve converting methylbenzyl compounds into benzyl chlorides via chlorination with thionyl chloride:
C6H4(CH3)CH2 + SOCl2 → C6H4(CH3)CH2Cl + SO2 + HCl
This method is suitable for introducing the benzyl chloride functional group, which can then be further fluorinated.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Catalytic Cyclization & Fluorination | Trichlorobenzaldehyde, Vinyl cyanide | Cuprous chloride, KF | 160–200°C, 2–4 hrs | Variable | Suitable for industrial scale, high selectivity |
| Chlorination & Fluorination of Methylbenzenes | Toluene derivatives | NCS, KF, high temp | 120–180°C, 9–10 hrs | Moderate | Requires regioselective control |
| Benzyl Chloride Route | Methylbenzene derivatives | SOCl2 | Reflux | High | Useful for benzyl chloride intermediates |
Research Findings:
- The patent CN103396357A highlights a robust industrial process involving catalytic cyclization and fluorination, emphasizing the importance of temperature control and reagent ratios for optimal yield.
- Literature indicates that fluorination using potassium monofluoride in polar aprotic solvents is effective for selective fluorine substitution on aromatic rings.
- The conversion of methylbenzoic acids to benzoyl chlorides using thionyl chloride is well-documented and offers a pathway for further aromatic modifications.
Q & A
Q. What are the optimal synthetic routes for 2,3-Difluoro-5-methylbenzyl chloride, and how can reaction conditions be optimized for high yield?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation or halogenation of a pre-functionalized toluene derivative. For example, chlorination of 2,3-difluoro-5-methyltoluene using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Catalysts like aluminum chloride (AlCl₃) can enhance electrophilic substitution efficiency . Optimization requires controlled temperature (reflux in ethanol/water mixtures) and stoichiometric excess of chlorinating agents to minimize side reactions. Monitoring via TLC or GC-MS ensures reaction progression .
Q. What purification techniques are recommended to isolate 2,3-Difluoro-5-methylbenzyl chloride with high purity?
- Methodological Answer : Column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) effectively removes unreacted precursors. For thermally stable batches, fractional distillation under reduced pressure (65–85°C at 12 mmHg) is suitable, as seen in analogous benzyl chloride derivatives . Recrystallization in ethanol/water mixtures may further refine purity, though solvent selection must account for the compound’s sensitivity to hydrolysis .
Q. Which spectroscopic methods are most effective for characterizing 2,3-Difluoro-5-methylbenzyl chloride?
- Methodological Answer :
- ¹H/¹⁹F NMR : Identify substitution patterns via coupling constants (e.g., ortho/meta fluorine splitting in aromatic regions).
- IR Spectroscopy : Confirm C-Cl stretch (~750 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹).
- GC-MS : Verify molecular ion peaks (M⁺) and fragmentation patterns to distinguish from structural isomers.
- Elemental Analysis : Validate empirical formula, especially for deuterated analogs in mechanistic studies .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing fluorine substituents be addressed during synthesis?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example, using meta-directing groups (e.g., -CH₃) during halogenation ensures fluorine substitution at specific positions. Computational tools (DFT) can predict activation energies for competing pathways. Experimentally, low-temperature reactions (-10°C to 0°C) in aprotic solvents (e.g., DCM) minimize kinetic interference .
Q. How should stability studies be designed to assess 2,3-Difluoro-5-methylbenzyl chloride under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via HPLC.
- Hydrolytic Sensitivity : Expose to controlled humidity (40–75% RH) and analyze chloride release via ion chromatography.
- Light Sensitivity : Use UV/Vis spectrophotometry to track photodegradation products. Report degradation kinetics and identify stabilizers (e.g., antioxidants) if needed .
Q. How can conflicting literature data on melting points or reactivity be resolved?
- Methodological Answer : Perform iterative analysis:
- Replicate Experiments : Standardize conditions (solvent purity, heating rates) to isolate variables.
- Cross-Validate Techniques : Compare DSC (differential scanning calorimetry) for melting points with capillary methods.
- Meta-Analysis : Evaluate solvent effects (polar vs. non-polar) and crystallinity differences in reported samples. Contradictions often arise from polymorphic forms or trace impurities .
Q. What computational methods predict the reactivity of 2,3-Difluoro-5-methylbenzyl chloride in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, simulate Pd-catalyzed mechanisms to optimize ligand selection (e.g., biphenylphosphines). Molecular dynamics (MD) models further predict solvent effects on reaction pathways .
Q. How can isotopic labeling (e.g., deuterium) elucidate reaction mechanisms involving this compound?
- Methodological Answer : Synthesize deuterated analogs (e.g., 2,3-Difluoro-5-methylbenzyl-d₂ chloride) via H/D exchange using D₂O and acid catalysts. Track kinetic isotope effects (KIE) in substitution reactions using GC-MS. Isotopic labeling also aids in distinguishing between SN1/SN2 pathways by analyzing racemization or retention of stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
